Bromfenac Sodium Sesquihydrate
Bromfenac Sodium Sesquihydrate
Bromfenac Sodium is the sodium salt form of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory activities. Upon ophthalmic administration, bromfenac binds to and inhibits the activity of cyclooxygenase II (COX II), an enzyme which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins (PG). By inhibiting PG formation, bromfenac is able to inhibit PG-induced inflammation, thereby preventing vasodilation, leukocytosis, disruption of the blood-aqueous humor barrier, an increase in vascular permeability and an increase in intraocular pressure (IOP).
Bromfenac sodium salt sesquihydrate is the sesquihydrate of the sodium salt of bromfenac. It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It contains a bromfenac sodium salt.
Bromfenac sodium salt sesquihydrate is the sesquihydrate of the sodium salt of bromfenac. It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It contains a bromfenac sodium salt.
Brand Name:
Vulcanchem
CAS No.:
120638-55-3
VCID:
VC0522076
InChI:
InChI=1S/2C15H12BrNO3.2Na.3H2O/c2*16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;;;;/h2*1-7H,8,17H2,(H,18,19);;;3*1H2/q;;2*+1;;;/p-2
SMILES:
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+]
Molecular Formula:
C30H28Br2N2Na2O9
Molecular Weight:
766.3 g/mol
Bromfenac Sodium Sesquihydrate
CAS No.: 120638-55-3
Inhibitors
VCID: VC0522076
Molecular Formula: C30H28Br2N2Na2O9
Molecular Weight: 766.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 120638-55-3 |
---|---|
Product Name | Bromfenac Sodium Sesquihydrate |
Molecular Formula | C30H28Br2N2Na2O9 |
Molecular Weight | 766.3 g/mol |
IUPAC Name | disodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate;trihydrate |
Standard InChI | InChI=1S/2C15H12BrNO3.2Na.3H2O/c2*16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;;;;/h2*1-7H,8,17H2,(H,18,19);;;3*1H2/q;;2*+1;;;/p-2 |
Standard InChIKey | PPOSVVJOVKVBPW-UHFFFAOYSA-L |
SMILES | C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] |
Canonical SMILES | C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] |
Appearance | Solid powder |
Description | Bromfenac Sodium is the sodium salt form of bromfenac, a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory activities. Upon ophthalmic administration, bromfenac binds to and inhibits the activity of cyclooxygenase II (COX II), an enzyme which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins (PG). By inhibiting PG formation, bromfenac is able to inhibit PG-induced inflammation, thereby preventing vasodilation, leukocytosis, disruption of the blood-aqueous humor barrier, an increase in vascular permeability and an increase in intraocular pressure (IOP). Bromfenac sodium salt sesquihydrate is the sesquihydrate of the sodium salt of bromfenac. It is used for the management of ocular pain and treatment of postoperative inflammation in patients who have undergone cataract extraction. It has a role as a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It contains a bromfenac sodium salt. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |
Reference | 1: Carreño E, Portero A, Galarreta DJ, Herreras JM. Update on twice-daily bromfenac sodium sesquihydrate to treat postoperative ocular inflammation following cataract extraction. Clin Ophthalmol. 2012;6:637-44. doi: 10.2147/OPTH.S23381. Epub 2012 Apr 27. PubMed PMID: 22570544; PubMed Central PMCID: PMC3346189. 2: Kashiwagi K, Tsukahara S. Effect of non-steroidal anti-inflammatory ophthalmic solution on intraocular pressure reduction by latanoprost. Br J Ophthalmol. 2003 Mar;87(3):297-301. PubMed PMID: 12598441; PubMed Central PMCID: PMC1771533. 3: Nolan JC, Osman MA, Cheng LK, Sancilio LF. Bromfenac, a new nonsteroidal anti-inflammatory drug: relationship between the anti-inflammatory and analgesic activity and plasma drug levels in rodents. J Pharmacol Exp Ther. 1990 Jul;254(1):104-8. PubMed PMID: 2366177. 4: Nolan JC, Wagner LE, Gathright CE, Stephens DJ, Sancilio LF. The topical anti-inflammatory and analgesic properties of bromfenac in rodents. Agents Actions. 1988 Aug;25(1-2):77-85. PubMed PMID: 3189047. 5: Sancilio LF, Nolan JC, Wagner LE, Ward JW. The analgesic and antiinflammatory activity and pharmacologic properties of bromfenac. Arzneimittelforschung. 1987 May;37(5):513-9. PubMed PMID: 3497637. |
PubChem Compound | 11954316 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume